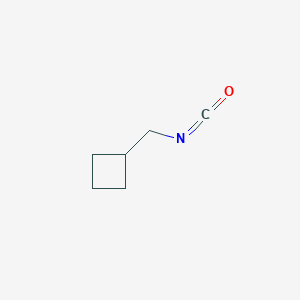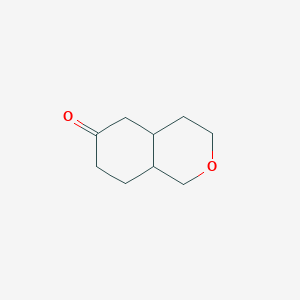
2,4,5-三甲氧基-3-甲基苯胺
描述
2,4,5-Trimethoxy-3-methylaniline is a chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . It is a psychoactive substance that belongs to the family of phenethylamines.
Relevant Papers Relevant papers on 2,4,5-Trimethoxy-3-methylaniline include studies on the synthesis and crystal structures of related compounds , as well as the synthesis and pharmacology of basic esters of 3,4,5-trimethoxybenzoic acid . These papers provide valuable insights into the properties and potential applications of 2,4,5-Trimethoxy-3-methylaniline and related compounds.
科学研究应用
Synthesis of Basic Esters
“2,4,5-Trimethoxy-3-methylaniline” can be used in the synthesis of basic esters of 3,4,5-trimethoxybenzoic acid . These esters have been evaluated for their antihypertensive and local anesthetic activity .
Preparation of Dialkylaminobutyl Trimethoxybenzoates
This compound can be used in the preparation of 4-dialkylaminobutyl 3,4,5-trimethoxybenzoates . These compounds possess portions of rings C, D, and E of the reserpine molecule .
Preparation of Piperazinobutyl Trimethoxybenzoates
“2,4,5-Trimethoxy-3-methylaniline” can also be used in the preparation of 4-(4-substituted piperazin0)butyl 3,4,5-trimethoxybenzoates . These compounds not only possess portions of rings C, D, and E but, with the inclusion of a second nitrogen atom in a position approximating that of the indole nitrogen of reserpine, might also be considered to possess a portion of ring B .
Preparation of Ethylenediamine Derivatives
This compound can be used in the preparation of N-methyl-N-phenyl-N’-propyl-[4-(3,4,5-trimethoxybenzoyloxy)butyl]-ethylenediamine . This compound possesses all of ring A and portions of rings B-E .
Synthesis of Sulfur-Containing Cyanopyrimidine Derivatives
“2,4,5-Trimethoxy-3-methylaniline” can be used in the synthesis of sulfur-containing cyanopyrimidine derivatives . These derivatives have shown promise as apoptosis-inducing anticancer agents .
Synthesis of Various Aniline Derivatives
This compound can be used in the synthesis of various aniline derivatives . These derivatives have a wide range of applications in scientific research .
属性
IUPAC Name |
2,4,5-trimethoxy-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-6-9(13-3)7(11)5-8(12-2)10(6)14-4/h5H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKTWEGESQSYBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1OC)OC)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(4-Fluorophenyl)sulfanyl]propanenitrile](/img/structure/B3379110.png)











